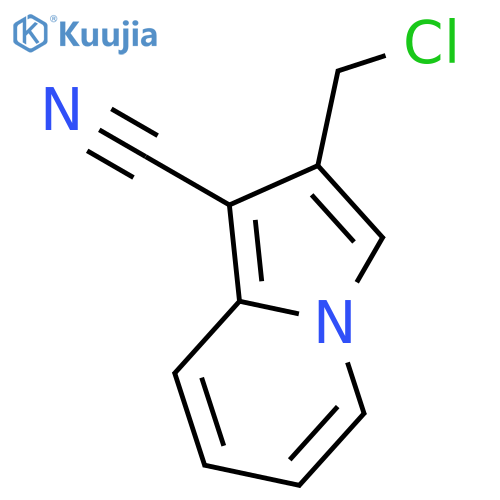

Cas no 731821-82-2 (2-(chloromethyl)indolizine-1-carbonitrile)

731821-82-2 structure

商品名:2-(chloromethyl)indolizine-1-carbonitrile

CAS番号:731821-82-2

MF:C10H7ClN2

メガワット:190.628980875015

MDL:MFCD04628566

CID:559278

PubChem ID:2410363

2-(chloromethyl)indolizine-1-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 1-Indolizinecarbonitrile,2-(chloromethyl)-

- 2-(CHLOROMETHYL)INDOLIZINE-1-CARBONITRILE

- AC1M73CO

- AG-G-89063

- CTK5D7523

- DTXSID00368556

- SCHEMBL18580948

- Z56951949

- AKOS008967138

- MFCD04628566

- FT-0691267

- 731821-82-2

- EN300-25795

- 2-(chloromethyl)indolizine-1-carbonitrile

-

- MDL: MFCD04628566

- インチ: InChI=1S/C10H7ClN2/c11-5-8-7-13-4-2-1-3-10(13)9(8)6-12/h1-4,7H,5H2

- InChIKey: QJEGZGGXGQIJLS-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(C(=CN2C=C1)CCl)C#N

計算された属性

- せいみつぶんしりょう: 190.03000

- どういたいしつりょう: 190.0297759g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 232

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 28.2Ų

じっけんとくせい

- PSA: 28.20000

- LogP: 2.54978

2-(chloromethyl)indolizine-1-carbonitrile セキュリティ情報

2-(chloromethyl)indolizine-1-carbonitrile 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(chloromethyl)indolizine-1-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-25795-0.25g |

2-(chloromethyl)indolizine-1-carbonitrile |

731821-82-2 | 95.0% | 0.25g |

$92.0 | 2025-02-20 | |

| Chemenu | CM235580-250mg |

2-(Chloromethyl)indolizine-1-carbonitrile |

731821-82-2 | 97% | 250mg |

$*** | 2023-05-29 | |

| Enamine | EN300-25795-0.1g |

2-(chloromethyl)indolizine-1-carbonitrile |

731821-82-2 | 95.0% | 0.1g |

$66.0 | 2025-02-20 | |

| TRC | C650095-100mg |

2-(chloromethyl)indolizine-1-carbonitrile |

731821-82-2 | 100mg |

$ 95.00 | 2022-06-06 | ||

| Enamine | EN300-25795-5.0g |

2-(chloromethyl)indolizine-1-carbonitrile |

731821-82-2 | 95.0% | 5.0g |

$743.0 | 2025-02-20 | |

| Chemenu | CM235580-1g |

2-(Chloromethyl)indolizine-1-carbonitrile |

731821-82-2 | 97% | 1g |

$*** | 2023-05-29 | |

| abcr | AB251098-1g |

2-(Chloromethyl)indolizine-1-carbonitrile; . |

731821-82-2 | 1g |

€436.00 | 2025-02-27 | ||

| Aaron | AR0063UE-1g |

1-Indolizinecarbonitrile,2-(chloromethyl)- |

731821-82-2 | 95% | 1g |

$377.00 | 2025-01-23 | |

| 1PlusChem | 1P0063M2-500mg |

1-Indolizinecarbonitrile,2-(chloromethyl)- |

731821-82-2 | 95% | 500mg |

$264.00 | 2025-02-21 | |

| 1PlusChem | 1P0063M2-10g |

1-Indolizinecarbonitrile,2-(chloromethyl)- |

731821-82-2 | 95% | 10g |

$1423.00 | 2024-04-21 |

2-(chloromethyl)indolizine-1-carbonitrile 関連文献

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

731821-82-2 (2-(chloromethyl)indolizine-1-carbonitrile) 関連製品

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:731821-82-2)2-(chloromethyl)indolizine-1-carbonitrile

清らかである:99%

はかる:1g

価格 ($):190.0